molecular formula C14H22ClNO6S B2538247 Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2228693-26-1

Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B2538247
CAS RN: 2228693-26-1
M. Wt: 367.84
InChI Key: GMEYLEYEBINNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C14H22ClNO6S . It has a molecular weight of 367.85 . This compound is also known by its CAS number: 2228693-26-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22ClNO6S/c1-13(2,3)22-12(18)16-6-4-14(5-7-16)8-11(17)21-10(14)9-23(15,19)20/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Synthesis and Reactivity

  • Pathways in Organic Synthesis : Moskalenko and Boev (2012) investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, highlighting its utility in synthesizing spirocyclic 3-oxotetrahydrofurans with potential for further biological heterocyclic compound synthesis (Moskalenko & Boev, 2012).

Applications in Peptide Synthesis

  • Constrained Peptide Mimetics : Fernandez et al. (2002) synthesized spirolactams as pseudopeptides, which act as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, demonstrating the compound's relevance in peptide synthesis and as a mimetic for bioactive peptides (Fernandez et al., 2002).

Chemical Space Exploration

  • Novel Compound Synthesis : Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, illustrating its use as a versatile intermediate for deriving novel compounds that explore chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Stereochemical Analysis

  • Absolute Configuration Assignments : Jakubowska et al. (2013) applied NMR spectroscopy to determine the absolute configurations of related spirocyclic compounds, underlining the importance of such structures in stereochemical analysis (Jakubowska et al., 2013).

Molecular Structure Elucidation

  • X-Ray Diffraction Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was detailed by Moriguchi et al. (2014), showcasing the compound's complex bicyclic structure through crystallography, further contributing to our understanding of similar spirocyclic compounds (Moriguchi et al., 2014).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for the compound . The MSDS includes information on the potential hazards of the compound, as well as recommendations for handling, storage, and disposal.

properties

IUPAC Name

tert-butyl 1-(chlorosulfonylmethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO6S/c1-13(2,3)22-12(18)16-6-4-14(5-7-16)8-11(17)21-10(14)9-23(15,19)20/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEYLEYEBINNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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